methyl 2-[({[3-chloro-4-(difluoromethoxy)phenyl]amino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate
Overview
Description
Methyl 2-[({[3-chloro-4-(difluoromethoxy)phenyl]amino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C17H17ClF2N2O3S2 and its molecular weight is 434.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 434.0337188 g/mol and the complexity rating of the compound is 532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structure Elucidation
- A study by Mohareb et al. (2016) investigated the synthesis of novel thiophene and benzothiophene derivatives with potential anti-proliferative activity, indicating a broad application in the development of anti-cancer agents (Mohareb, Abdallah, Helal, & Shaloof, 2016).
Chemical Structure and Properties
- The crystal structure of related compounds, including thiophene derivatives, was analyzed in a study by Vasu et al. (2004), providing insights into their molecular configuration and potential applications in pharmaceuticals (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).
Biological and Pharmacological Activity
- Research by Romagnoli et al. (2012) focused on synthesizing thiophene derivatives as allosteric enhancers of the A1 adenosine receptor, underlining the significance of these compounds in medicinal chemistry (Romagnoli, Baraldi, Carrión, Lopez Cara, Cruz-López, Kimatrai Salvador, Preti, Tabrizi, Moorman, Vincenzi, Borea, & Varani, 2012).
Antimicrobial Activities
- A study by Faty et al. (2010) explored the synthesis of thiophene derivatives and their antimicrobial activity, suggesting their potential use in combating bacterial and fungal infections (Faty, Hussein, Youssef, 2010).
Analytical and Material Science Applications
- An analysis of polymorphism in pharmaceutical solids using solid-state NMR and electronic structure calculations was conducted on thiophene derivatives by Smith et al. (2006), highlighting their importance in material science and drug formulation (Smith, Xu, & Raftery, 2006).
Potential in Cancer Research
- Thomas et al. (2017) demonstrated the anti-proliferative activity and tumor cell selectivity of certain thiophene derivatives, indicating their potential application in cancer therapy (Thomas, Jecic, Vanstreels, van Berckelaer, Romagnoli, Dehaen, Liekens, & Balzarini, 2017).
Properties
IUPAC Name |
methyl 2-[[3-chloro-4-(difluoromethoxy)phenyl]carbamothioylamino]-4-ethyl-5-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF2N2O3S2/c1-4-10-8(2)27-14(13(10)15(23)24-3)22-17(26)21-9-5-6-12(11(18)7-9)25-16(19)20/h5-7,16H,4H2,1-3H3,(H2,21,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COMYDVCLKXEKAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=S)NC2=CC(=C(C=C2)OC(F)F)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF2N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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